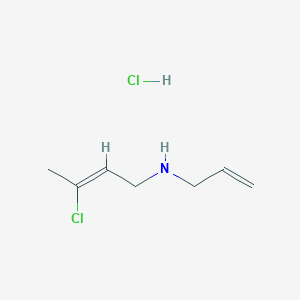

(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Applications De Recherche Scientifique

Catalytic Reactions and Organic Synthesis

The utility of N-allyl compounds, such as "(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride," in organic synthesis is well-documented. Krompiec et al. (2008) reviewed the isomerization of N-allyl compounds catalyzed by transition metal complexes, highlighting their importance in the selective synthesis of enamines, enamides, and azadienes. Such reactions are essential for constructing complex organic molecules, indicating potential applications of "this compound" in synthesizing biologically active compounds or materials with unique properties (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds, including amines, through advanced oxidation processes (AOPs) is an area of significant environmental interest. Bhat and Gogate (2021) provided a comprehensive review of the effectiveness of AOPs in mineralizing nitrogen-containing compounds. This suggests a potential research application for "this compound" in environmental science, particularly in studying the mechanisms of amine degradation and the development of more efficient water treatment technologies (Bhat, A. P., & Gogate, P., 2021).

Functional Materials Development

The functionalization of surfaces and materials with amine groups is a critical area of research, with applications ranging from environmental remediation to biotechnology. Ateia et al. (2019) highlighted the role of amine-functionalized sorbents in removing persistent and mobile fluoro-organic chemicals from water. This underscores the potential of amine compounds like "this compound" in developing new materials for environmental cleanup efforts (Ateia, M., Alsbaiee, A., Karanfil, T., & Dichtel, W., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride involves the reaction of allylamine with 3-chloroacrolein followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "Allylamine", "3-chloroacrolein", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Allylamine is reacted with 3-chloroacrolein in the presence of a suitable solvent and a catalyst to form (2Z)-N-Allyl-3-chloro-2-buten-1-amine.", "Step 2: The resulting product is then reduced using sodium borohydride to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of (2Z)-N-Allyl-3-chloro-2-buten-1-amine.", "Step 4: The product is purified and isolated using standard techniques." ] } | |

Numéro CAS |

436099-57-9 |

Formule moléculaire |

C7H13Cl2N |

Poids moléculaire |

182.09 g/mol |

Nom IUPAC |

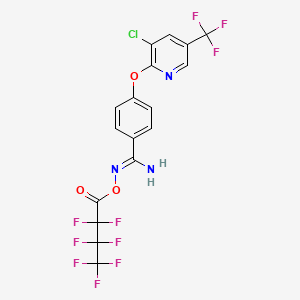

3-chloro-N-prop-2-enylbut-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C7H12ClN.ClH/c1-3-5-9-6-4-7(2)8;/h3-4,9H,1,5-6H2,2H3;1H |

Clé InChI |

NSIKCGRFMBIWGD-UHFFFAOYSA-N |

SMILES isomérique |

C/C(=C/CNCC=C)/Cl.Cl |

SMILES |

CC(=CCNCC=C)Cl.Cl |

SMILES canonique |

CC(=CCNCC=C)Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

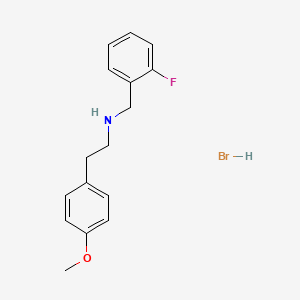

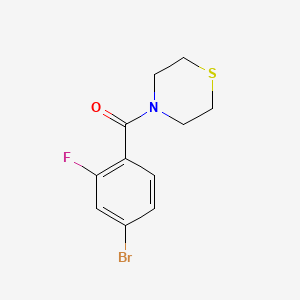

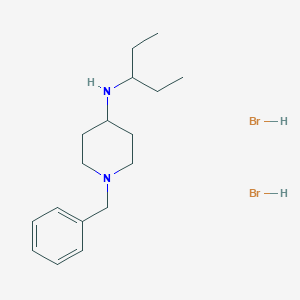

amine hydrobromide](/img/structure/B6352077.png)

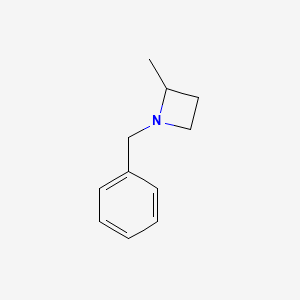

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/structure/B6352090.png)

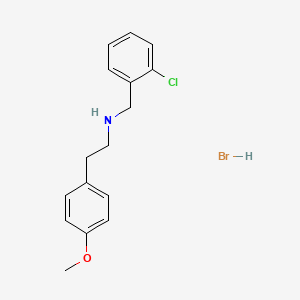

amine hydrobromide](/img/structure/B6352108.png)

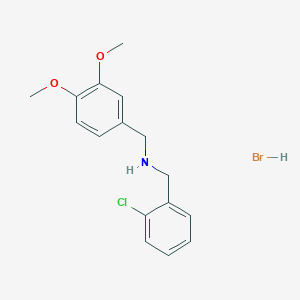

![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/structure/B6352142.png)

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)